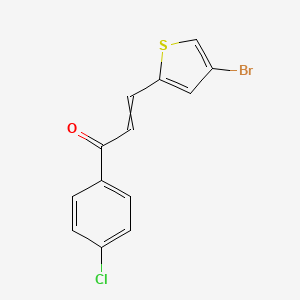

3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one

Beschreibung

3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone linking a 4-bromothiophene moiety at the C3 position and a 4-chlorophenyl group at the C1 position. Chalcones (α,β-unsaturated ketones) are pivotal in medicinal chemistry due to their diverse biological activities and optoelectronic properties. This compound’s unique substitution pattern—combining a halogenated aromatic ring (4-chlorophenyl) with a brominated heterocycle (thiophene)—imparts distinct electronic and steric features, making it a subject of interest in drug discovery and materials science .

Eigenschaften

IUPAC Name |

3-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClOS/c14-10-7-12(17-8-10)5-6-13(16)9-1-3-11(15)4-2-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSJEANURYCSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromothiophene-2-carbaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, which are of interest in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Chalcones are recognized for their various therapeutic potentials, including:

- Anti-inflammatory : Studies suggest that chalcones can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Anti-cancer : Research indicates that this compound may exert cytotoxic effects on cancer cells, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial : The presence of halogens in the structure may enhance the antimicrobial efficacy against various pathogens .

Case Studies

-

Inhibition of Monoamine Oxidase (MAO) :

A study demonstrated that related compounds with similar structures showed selective inhibition of human monoamine oxidase B, which is relevant for treating neurodegenerative diseases like Parkinson's disease . -

Antiparasitic Activity :

Another research highlighted the potential of halogenated chalcones in combating leishmaniasis, indicating that derivatives of this compound could be explored for antileishmanial activity .

Structural Studies

Recent studies have employed advanced techniques such as Density Functional Theory (DFT) to analyze the vibrational frequencies and electronic properties of related chalcones. The HOMO-LUMO gap analysis provides insights into reactivity patterns, while Molecular Electrostatic Potential (MEP) mapping identifies nucleophilic and electrophilic sites within the molecule .

Wirkmechanismus

The mechanism of action of 3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Structural Properties

Chalcone derivatives with halogen or heterocyclic substitutions exhibit variations in electronic properties, crystallinity, and reactivity:

Key Observations :

- Halogen Effects: Bromine (Br) at C3 increases molecular polarizability compared to chlorine (Cl), enhancing nonlinear optical (NLO) properties .

- Electron-Donating Groups: Methoxy (-OMe) or dimethylamino (-NMe2) substituents at C1 elevate dipole moments and β values, critical for optoelectronic applications .

- Steric and Conformational Differences : Fluorine’s small size minimizes steric hindrance, leading to variable dihedral angles (7.14°–56.26°) between aryl rings, which influence packing efficiency and π-π interactions .

Spectroscopic and Crystallographic Analysis

- Spectroscopy : 1H/13C NMR and IR data for similar compounds confirm α,β-unsaturated ketone frameworks (C=O stretch: ~1650 cm⁻¹) and substituent-specific peaks (e.g., C-Br: 550–650 cm⁻¹) .

- Crystallography: SHELX software is widely used to resolve chalcone structures, revealing planar propenone chains and substituent-dependent packing motifs .

Biologische Aktivität

3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-proliferative, and anti-cancer properties based on recent research findings.

Chemical Structure

The compound can be represented by the following structure:

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. The specific compound has shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Bacillus subtilis | 14 | 60 |

Research indicates that the presence of bromine and chlorine substituents enhances the antibacterial efficacy of chalcones, making them potent against both Gram-positive and Gram-negative bacteria .

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated using various cancer cell lines. The compound was tested against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).

Table 2: Anti-Proliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 20 | Induction of apoptosis |

| MCF-7 | 25 | Inhibition of cell cycle progression |

| PC-3 | 30 | Modulation of Bcl-2 expression |

| HCT-116 | 22 | Activation of caspases |

The compound exhibited a dose-dependent inhibition of cell growth, with mechanisms involving the induction of apoptosis and modulation of key apoptotic markers such as Bcl-2 and caspases .

Case Studies

Several studies have documented the biological activity of similar chalcone derivatives, providing insights into structure-activity relationships. For instance, a study found that modifications in the thiophene ring significantly influenced the anti-cancer activity, suggesting that the bromine atom plays a crucial role in enhancing potency .

In another case study, researchers synthesized various chalcone derivatives and tested their efficacy against multiple cancer types. The findings indicated that compounds with electron-withdrawing groups like bromine and chlorine exhibited superior anti-proliferative effects compared to their unsubstituted counterparts .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via a Wittig reaction using 4-bromothiophene-2-carbaldehyde and a stabilized ylide derived from 4-chloroacetophenone. Key parameters include:

- Catalyst/base selection : Potassium tert-butoxide is preferred for ylide formation due to its strong basicity and low nucleophilicity .

- Solvent optimization : Anhydrous THF or DMF ensures high reactivity while minimizing side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol yields >85% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- 1H/13C-NMR : The trans-configuration of the α,β-unsaturated ketone is confirmed by a coupling constant (J = 15–16 Hz) between the vinylic protons. The 4-bromothiophene moiety shows characteristic deshielded aromatic protons at δ 7.2–7.5 ppm .

- IR spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ validate the enone system .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations aid in predicting the electronic properties and reactivity of this chalcone derivative?

DFT studies at the B3LYP/6-311G(d,p) level reveal:

- Frontier molecular orbitals (FMOs) : The HOMO is localized on the bromothiophene ring, while the LUMO resides on the enone system, suggesting electrophilic reactivity at the β-carbon .

- Global reactivity descriptors : Electrophilicity index (ω = 4.2 eV) and chemical potential (μ = -5.1 eV) predict nucleophilic attack as the dominant reaction pathway .

- Solvent effects : Polarizable continuum models (PCM) show a 0.3 eV bathochromic shift in UV-vis spectra when transitioning from gas phase to methanol .

Q. What methodologies resolve non-merohedral twinning in X-ray crystallographic analysis of this compound?

For non-merohedral twins (e.g., two-fold rotational disorder):

- SHELXL refinement : Use the TWIN/BASF commands to model twin domains. A BASF parameter <0.5 indicates minor twin components .

- HKLF5 format : Integrate intensity data with SAINT or CrysAlisPro to handle overlapping reflections .

- Validation : Post-refinement R1 values <0.05 and a Flack parameter near 0 confirm correct absolute structure .

Q. How can discrepancies between experimental and computational spectroscopic data be systematically addressed?

- Vibrational mode reassignment : Compare experimental IR/Raman peaks with Gaussian-simulated spectra ; adjust scaling factors (e.g., 0.96–0.98 for B3LYP) to correct frequency overestimation .

- Conformational sampling : Perform molecular dynamics (MD) simulations to identify low-energy conformers missed in static DFT calculations .

- Solvent corrections : Apply explicit solvent models (e.g., COSMO) to NMR chemical shift predictions to reduce deviations >0.5 ppm .

Q. What strategies analyze intermolecular interactions and lattice energy using Hirshfeld surface analysis?

- CrystalExplorer : Generate Hirshfeld surfaces to quantify intermolecular contacts. For this compound, C–H···O (25%) and Br···π (15%) interactions dominate .

- Lattice energy partitioning : Use PIXEL or CLP methods to decompose energy into electrostatic, dispersion, and repulsion terms. Typical lattice energies range from -120 to -150 kJ/mol for chalcones .

- Thermal stability : Correlate lattice energy with TGA data; higher lattice energy (>-140 kJ/mol) corresponds to decomposition temperatures >250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.